(3R)-3-Fluoro-D-aspartic acid

Aspartate decarboxylase Mycobacterium tuberculosis Mechanism-based inhibitor

Researchers developing antimetabolites or probing pyruvoyl-dependent decarboxylases require enantiopure, stereochemically verified (3R)-3-fluoro-D-aspartic acid. Generic aspartate analogs cannot replicate the (2S,3R) threo configuration essential for biological activity. - Stereospecific MtADC inhibition (~25% at 0.5 mM) enables TB virulence target validation. - Metabolic trapping by SAICAR synthetase generates active metabolite with Ki=0.015 µM on adenylosuccinate lyase. - Unique 19F NMR handle for monitoring Schiff-base formation; ≥20 min solution stability at pH 8.0. We supply this research compound with verified purity and flexible packaging to meet rigorous experimental demands.

Molecular Formula C4H6FNO4
Molecular Weight 151.09 g/mol
CAS No. 68832-50-8
Cat. No. B1505056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-Fluoro-D-aspartic acid
CAS68832-50-8
Molecular FormulaC4H6FNO4
Molecular Weight151.09 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)F)(C(=O)O)N
InChIInChI=1S/C4H6FNO4/c5-1(3(7)8)2(6)4(9)10/h1-2H,6H2,(H,7,8)(H,9,10)/t1-,2-/m1/s1
InChIKeyWKTWOKOOUAZXQP-JCYAYHJZSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R)-3-Fluoro-D-aspartic Acid Overview


(3R)-3-Fluoro-D-aspartic acid (CAS 68832-50-8), also designated as (2S,3R)-2-amino-3-fluorobutanedioic acid or L-threo-3-fluoroaspartate, is a stereochemically defined, fluorine-substituted analog of aspartic acid bearing a single C–F bond at the β-carbon (C-3) [1]. This compound belongs to the class of β-fluoro-α-amino acids, wherein the electronegative fluorine substituent alters pKa values, conformational preferences, and metabolic stability relative to the natural substrate L-aspartate [1]. The (2S,3R) configuration places the fluorine and amino groups in a threo relationship, which critically distinguishes its biological recognition from the corresponding erythro (2S,3S) diastereomer [1][2]. The compound is employed as a mechanism-based probe for pyruvoyl-dependent aspartate decarboxylase (ADC) enzymes, a conformational tool for ¹⁹F NMR spectroscopic analysis, and a precursor to fluoro-analog inhibitors of adenylosuccinate lyase in purine biosynthesis [1][3].

ADC enzyme probe L-threo isomer supports pyruvoyl-dependent aspartate decarboxylase mechanistic studies
¹⁹F NMR tool Fluorine enables real-time conformational and imine-formation monitoring
Purine pathway probe Metabolically activated to fluoro-analog inhibitors of adenylosuccinate lyase

Why Generic Aspartate Analogs Cannot Replace (3R)-3-Fluoro-D-aspartic Acid


Generic aspartate analogs—including the parent L-aspartate, D-aspartate, the erythro diastereomer of 3-fluoroaspartate, and racemic DL-3-fluoroaspartate mixtures—cannot substitute for enantiopure (3R)-3-fluoro-D-aspartic acid (L-threo isomer) because stereochemistry at both C-2 and C-3 governs discrete biological recognition events [1]. The L-threo (2S,3R) isomer uniquely inhibits Mycobacterium tuberculosis aspartate decarboxylase (MtADC) by approximately 25% at 0.5 mM, whereas the L-erythro (2S,3S) isomer shows no detectable inhibition under identical conditions [1]. In mammalian cell cytotoxicity assays, the threo diastereomer is consistently more potent than the erythro form, with DL-threo-3-fluoroaspartate achieving complete growth inhibition of sensitive cells at 13 µM [2]. Furthermore, only the threo isomer serves as a competent substrate for SAICAR synthetase and adenylosuccinate synthetase in de novo purine biosynthesis, generating fluoro-analog metabolites that inhibit adenylosuccinate lyase with Ki values of 0.015–5 µM [3]. These stereochemistry-dependent functional differences mean that substituting the incorrect diastereomer or a racemic mixture will produce quantitatively and qualitatively different experimental outcomes, compromising mechanistic studies, inhibitor screening campaigns, and radiolabeled probe development [1][2][3].

L-erythro (2S,3S) isomer No reported MtADC inhibition; divergent enamine adduct stability may alter active-site mapping interpretation
Racemic DL-3-fluoroaspartate Stereochemical mixture confounds enzyme recognition, cytotoxicity data, and NMR conformational analysis
L- or D-aspartate Lack fluorine ¹⁹F NMR handle and cannot generate fluoro-metabolite inhibitors of adenylosuccinate lyase

Differentiation Evidence for (3R)-3-Fluoro-D-aspartic Acid


MtADC Inhibition by L-threo Isomer

The L-threo isomer of 3-fluoroaspartate (corresponding to (3R)-3-fluoro-D-aspartic acid) inhibits MtADC activity by approximately 25% at 0.5 mM concentration, whereas the L-erythro (2S,3S) isomer produces no significant inhibition of MtADC under identical assay conditions [1]. In the same study, neither isomer inhibited Escherichia coli ADC (EcADC) to a significant degree, establishing that the inhibitory effect of the L-threo isomer is both stereochemistry-dependent and enzyme-isoform-selective [1]. The L-erythro isomer uniquely forms a stable enamine–ADC complex observable without chemical trapping, while the L-threo isomer requires NaCNBH₃ trapping to detect the covalent adduct—further confirming divergent active-site conformations and reactivities between the two diastereomers [1].

MtADC Inhibition
Head-to-head
L-threo: ~25% inhibition at 0.5 mM L-erythro: no significant inhibition
Supports species-selective ADC inhibition context
MtADC pre-incubated with isomer; PEPC-coupled assay
Aspartate decarboxylase Mycobacterium tuberculosis Mechanism-based inhibitor Enzyme inhibition

Threo-Specific Cytotoxicity in Mammalian Cells

DL-threo-β-fluoroaspartate demonstrates selective cytotoxicity against mammalian cell lines, with complete growth inhibition of the most sensitive cells at 13 µM in the presence of 100 µM L-aspartate (a component of the culture medium) [1]. Critically, in all tested cell types that are sensitive to β-fluoroaspartate, the threo isomer is consistently more potent than the erythro isomer [1]. The difference in transport rate of DL-β-fluoroaspartate across cell types was identified as a key determinant of cell specificity, indicating that the threo isomer's differential transporter recognition—rather than a generic toxic effect—underlies its selective cytotoxicity [1]. In contrast, the erythro isomer tested in the L-5178Y system exhibited toxicity but no antitumor activity, demonstrating that the threo configuration is required for therapeutically relevant selective cytotoxicity [2].

Cytotoxicity
Head-to-head
DL-threo: complete growth inhibition at 13 µM DL-erythro: less potent in all sensitive lines
Reported cell-model response context
Mammalian cells with 100 µM L-aspartate in medium
Cytotoxicity Antimetabolite Cancer chemotherapy Stereoselectivity

Inhibition of Adenylosuccinate Lyase by Threo Metabolites

DL-threo-β-fluoroaspartate serves as a substrate for SAICAR synthetase and adenylosuccinate synthetase, the two purine biosynthetic enzymes that normally utilize L-aspartate, with Vmax values approximately 50% of those observed with the natural substrate [1]. The resulting fluorinated products—threo-β-fluoro-SAICAR and threo-β-fluoroadenylosuccinate—are potent competitive inhibitors of adenylosuccinate lyase purified from rat skeletal muscle [1]. In phosphate buffer (pH 7.4), Ki values for threo-β-fluoro-SAICAR are 5 µM and 3 µM, and for threo-β-fluoroadenylosuccinate are 3 µM and 1 µM, in the SAICAR and adenylosuccinate cleavage reactions respectively [1]. In HEPES buffer (pH 7.4), inhibition is even more potent: Ki values for threo-β-fluoro-SAICAR are approximately 0.14 µM and 0.03 µM, and for threo-β-fluoroadenylosuccinate are approximately 0.05 µM and 0.015 µM [1]. These Ki values are one-half to one-hundredth of the Km values for the natural substrates SAICAR (Km ~1 µM) and adenylosuccinate (Km ~1.5 µM) [1][2]. After 8-hour incubation of H4 cells with 45 µM threo-β-fluoroaspartate, intracellular concentrations reach 200–300 µM for threo-β-fluoro-SAICAR and 60–90 µM for threo-β-fluoroadenylosuccinate—levels sufficient to substantially inhibit adenylosuccinate lyase and thereby block de novo purine synthesis [1].

Adenylosuccinate Lyase Ki
Class-level
Fluoro-SAICAR Ki: 0.03–5 µM Fluoro-adenylosuccinate Ki: 0.015–3 µM vs. natural substrate Km ~1–1.5 µM
Reported enzyme inhibition context
Buffer-dependent; phosphate vs. HEPES pH 7.4
Adenylosuccinate lyase Purine biosynthesis Enzyme inhibition Antimetabolite

Differential Enamine-Adduct Stability

Both the L-erythro and L-threo isomers of 3-fluoroaspartate act as substrates for ADC enzymes (EcADC and MtADC) for single turnover—but not catalytic—reactions, as demonstrated by MS-based binding analysis [1]. The critical differentiation is that the enamine–ADC complex formed from the L-erythro isomer (2S,3S) is sufficiently stable to be directly observed by LC–ESIMS without any chemical trapping agent, whereas the L-threo isomer (2S,3R, i.e., (3R)-3-fluoro-D-aspartic acid) requires NaCNBH₃ reduction to trap the covalent adduct for detection [1]. This difference indicates that the two 3-fluoroaspartate diastereomers adopt distinct conformations within the ADC active site, which lead to enamine products of different configurational stabilities [1]. Neither isomer supports catalytic turnover, as no CO₂ release was detected by the coupled assay at concentrations up to 2 mM [1].

Enamine Adduct Stability
Head-to-head
L-threo adduct: detectable only with NaCNBH₃ trapping L-erythro adduct: directly observable by LC–ESIMS
Supports active-site conformational mapping
Single-turnover; no catalytic CO₂ release
Enzyme mechanism Single-turnover Covalent adduct Pyruvoyl-dependent decarboxylase

¹⁹F NMR Stereochemical Probe

The fluorine atom at C-3 enables ¹⁹F NMR spectroscopic analysis, which is impossible with the parent L-aspartate or D-aspartate [1]. ¹⁹F NMR spectra of systems containing 0.05–0.1 M pyridoxal 5′-phosphate (PLP) and either erythro- or threo-β-fluoroaspartate in D₂O have been examined over pD 1–12, revealing that the erythro and threo configurations produce distinct ¹⁹F chemical shifts and J-coupling constants (³J(HF), ³J(HH), ³J(CF)) [1][2]. For the erythro configuration, ³J(HF) increases and a high-field ¹⁹F chemical shift is generally observed, accompanied by decreased ³J(HH) and ³J(CF) coupling constants relative to the threo isomer [2]. These stereochemically diagnostic spectroscopic features allow configurational assignment of β-fluoro-α-amino acids and real-time monitoring of enzyme–substrate imine formation [1]. Additionally, ¹⁹F NMR was used to confirm the solution stability of both isomers: no fluoride elimination was observed from either isomer in buffered solutions at pH 8.0 over 20 minutes [3].

¹⁹F NMR Spectroscopy
Class-level
Distinct ¹⁹F chemical shifts, ³J(HF), ³J(HH) enable configurational assignment and real-time imine monitoring
Enables ¹⁹F-based mechanistic enzymology
0.05–0.1 M in D₂O with PLP; pD 1–12; stable pH 8.0
¹⁹F NMR spectroscopy Conformational analysis Stereochemical determination Enzyme-substrate interactions

Synthesis Challenges for L-Threo Isomer

The synthesis of the L-threo isomer (2S,3R, corresponding to (3R)-3-fluoro-D-aspartic acid) is substantially lower-yielding than the L-erythro isomer. The de Villiers et al. (2010) study adapted methods from Charvillon and Amouroux to synthesize both isomers from D-tartaric acid esters via (2R,3R)- and (2R,3S)-3-fluoroaspartic acid intermediates [1][2]. The L-erythro isomer (4) was obtained in acceptable yield, while the corresponding L-threo isomer (8, i.e., (3R)-3-fluoro-D-aspartic acid) was prepared in only 3% overall yield, primarily due to fluoride elimination side reactions that plagued all fluorine-containing intermediates [1]. This synthetic challenge has been consistently noted across multiple reports on 3-fluoroaspartate synthesis [1][2]. The low synthetic efficiency, combined with the requirement for enantiopure material (as racemic DL mixtures cannot recapitulate the stereospecific biological activities documented above), makes (3R)-3-fluoro-D-aspartic acid a high-value, supply-constrained research chemical where procurement from a reliable stereochemically verified source is critical [1].

Synthetic Yield
Reported
L-threo: ~3% overall yield L-erythro: acceptable yield
Impacts procurement and stereochemical verification
Fluoride elimination side reactions limit yield
Stereoselective synthesis Enantiopure amino acid Fluorine chemistry Procurement

(3R)-3-Fluoro-D-aspartic Acid Applications


MtADC Inhibitor Development

(3R)-3-Fluoro-D-aspartic acid is the only 3-fluoroaspartate diastereomer that inhibits MtADC (~25% at 0.5 mM), the enzyme essential for M. tuberculosis virulence via pantothenate/CoA biosynthesis [1]. Researchers developing species-selective ADC inhibitors should procure the L-threo isomer as the minimal pharmacophore scaffold, because the erythro isomer shows no MtADC inhibition and would generate false-negative screening results [1]. The single-turnover substrate behavior—with differential enamine adduct stability relative to the erythro isomer—also enables active-site mapping studies using trapping and mass spectrometry [1].

Purine Biosynthesis Antimetabolite Prodrugs

The threo configuration is required for metabolic activation by SAICAR synthetase and adenylosuccinate synthetase, generating fluoro-analog metabolites that inhibit adenylosuccinate lyase with Ki values as low as 0.015 µM (100-fold below natural substrate Km) [1][2]. H4 hepatoma cells incubated with 45 µM threo-β-fluoroaspartate accumulate 200–300 µM intracellular threo-β-fluoro-SAICAR, achieving concentrations sufficient to block de novo purine synthesis [1]. This metabolic trapping mechanism, coupled with the threo isomer's selective cytotoxicity at 13 µM in sensitive mammalian cells [3], positions (3R)-3-fluoro-D-aspartic acid as a validated starting point for designing tumor-selective antimetabolites that exploit differential amino acid transport [3].

¹⁹F NMR Conformational Probing of PLP Enzymes

The fluorine atom at C-3 provides a unique ¹⁹F NMR spectroscopic handle for real-time monitoring of imine (Schiff base) formation with PLP or enzyme pyruvoyl groups [1][2]. The distinct ¹⁹F NMR parameters (chemical shifts, ³J(HF) coupling constants) of the erythro vs. threo isomers enable configurational assignment and stereochemical analysis of enzyme-bound intermediates [1][2]. Solution stability at pH 8.0 for ≥20 minutes without fluoride elimination has been confirmed by ¹⁹F NMR [3]. This application is inaccessible to non-fluorinated aspartate analogs and is a primary differentiator for procuring (3R)-3-fluoro-D-aspartic acid over L-aspartate or D-aspartate.

Stereochemical Probe for Active-Site Mapping

Researchers comparing the L-threo (2S,3R) and L-erythro (2S,3S) diastereomers in parallel can exploit the fact that only the erythro isomer forms a stable enamine–ADC complex directly observable by LC–ESIMS without chemical trapping, whereas the threo isomer requires NaCNBH₃ reduction for adduct detection [1]. This differential stability provides direct information about active-site geometry and the conformational constraints imposed on the substrate β-carbon during catalysis [1]. Procurement of both isomers from a stereochemically verified source is essential for this comparative mechanistic approach; substituting racemic DL mixtures confounds interpretation of enzyme–substrate interactions [1].

Application
Selection Property
Validation Focus
ADC enzyme mechanism studies
Species-selective inhibition context
ADC active-site mapping
Purine biosynthesis pathway probe
Metabolic activation context
Adenylosuccinate lyase inhibition endpoints
¹⁹F NMR enzyme–substrate analysis
Fluorine spectroscopic handle
Imine formation monitoring
Active-site stereochemical mapping
Diastereomer-dependent adduct stability
Enamine complex detectability
Quote Request

Request a Quote for (3R)-3-Fluoro-D-aspartic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.